Tetracyclohexyl(ethyl)pentaphospholane
Description
Tetracyclohexyl(ethyl)pentaphospholane is a cyclic organophosphorus compound characterized by a five-membered phosphorus ring (pentaphospholane) substituted with four cyclohexyl groups and one ethyl group. Its synthesis involves controlled scrambling reactions, as demonstrated in studies where reactions of precursors like Cy2PH (dicyclohexylphosphine) in non-polar solvents such as diethyl ether (Et2O) yield thermodynamically stable pentaphospholanes . The compound's structure has been confirmed via X-ray crystallography and NMR spectroscopy, with characteristic <sup>31</sup>P NMR signals in the δ(P) = 14.0–25.2 ppm range, indicative of pentaphospholane systems .
Properties
CAS No. |
63830-63-7 |
|---|---|
Molecular Formula |
C26H49P5 |
Molecular Weight |
516.5 g/mol |
IUPAC Name |
1,2,3,4-tetracyclohexyl-5-ethylpentaphospholane |
InChI |
InChI=1S/C26H49P5/c1-2-27-28(23-15-7-3-8-16-23)30(25-19-11-5-12-20-25)31(26-21-13-6-14-22-26)29(27)24-17-9-4-10-18-24/h23-26H,2-22H2,1H3 |
InChI Key |
PMVJLQHCTPIOFP-UHFFFAOYSA-N |
Canonical SMILES |
CCP1P(P(P(P1C2CCCCC2)C3CCCCC3)C4CCCCC4)C5CCCCC5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetracyclohexyl(ethyl)pentaphospholane typically involves the reaction of cyclohexylphosphine with ethylphosphine under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the pentaphospholane ring. The reaction conditions, including temperature, pressure, and solvent, are carefully optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to monitor the purity and consistency of the compound, which is crucial for its applications in various industries .
Chemical Reactions Analysis
Types of Reactions
Tetracyclohexyl(ethyl)pentaphospholane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into lower oxidation state phosphines.
Substitution: The cyclohexyl and ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halides for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are tailored to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphines, which have diverse applications in catalysis, materials science, and organic synthesis .
Scientific Research Applications
Tetracyclohexyl(ethyl)pentaphospholane has a wide range of scientific research applications:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound is explored for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research is ongoing to investigate its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties
Mechanism of Action
The mechanism of action of tetracyclohexyl(ethyl)pentaphospholane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Key Observations :
Physicochemical Properties
Reactivity and Coordination Chemistry
- Scrambling Reactions : this compound acts as a PyP-synthon, inserting into P–P bonds (e.g., reacting with Cy4P2 to form tetraphosphanes) . This reactivity is absent in Pentacyclohexyl-cyclopentaphosphane due to higher steric hindrance .
- Metal Coordination : this compound forms syn- and anti-isomeric complexes with coinage metals (e.g., Ag<sup>+</sup>, Au<sup>+</sup>), while methylated analogs show weaker coordination due to reduced electron density .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
